1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 171429-43-9
VCID: VC20897727
InChI: InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H
SMILES: CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]
Molecular Formula: C17H24BrNO2
Molecular Weight: 354.3 g/mol

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

CAS No.: 171429-43-9

Cat. No.: VC20897727

Molecular Formula: C17H24BrNO2

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide - 171429-43-9

Specification

CAS No. 171429-43-9
Molecular Formula C17H24BrNO2
Molecular Weight 354.3 g/mol
IUPAC Name 6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide
Standard InChI InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H
Standard InChI Key YUUDHAOMIPLRQU-UHFFFAOYSA-N
SMILES CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator